
3,3-Diethoxy-2,2-dimethylpropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diethoxy-2,2-dimethylpropanal is an organic compound with the molecular formula C9H18O3. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its unique structure, which includes two ethoxy groups and a dimethylpropanal backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,3-Diethoxy-2,2-dimethylpropanal can be synthesized through the acetalization of 2,2-dimethylpropanal with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the acetal.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Diethoxy-2,2-dimethylpropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3,3-Diethoxy-2,2-dimethylpropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethoxypropane: Similar in structure but with methoxy groups instead of ethoxy groups.
3,3-Dimethoxy-2,2-dimethylpropanal: Similar backbone but with methoxy groups.
Uniqueness
3,3-Diethoxy-2,2-dimethylpropanal is unique due to its ethoxy groups, which provide different reactivity and properties compared to its methoxy analogs. This uniqueness makes it valuable in specific chemical syntheses and industrial applications.
Propriétés
| 93282-66-7 | |
Formule moléculaire |
C9H18O3 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
3,3-diethoxy-2,2-dimethylpropanal |
InChI |
InChI=1S/C9H18O3/c1-5-11-8(12-6-2)9(3,4)7-10/h7-8H,5-6H2,1-4H3 |
Clé InChI |
PGNQKHXSJOTTAI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C(C)(C)C=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


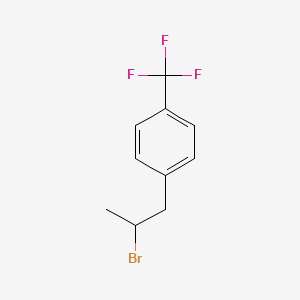
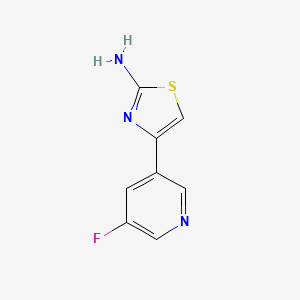
![O-[(oxolan-2-yl)methyl]hydroxylamine](/img/structure/B13606769.png)
![1,5-Dioxa-8-azaspiro[5.5]undecanehydrochloride](/img/structure/B13606773.png)
amine](/img/structure/B13606775.png)

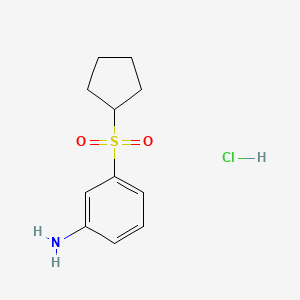


![Spiro[3.5]nonane-7-sulfonyl fluoride](/img/structure/B13606810.png)
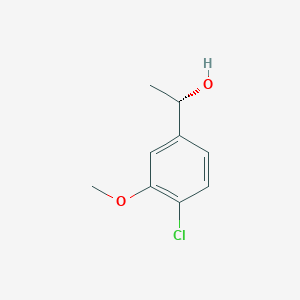
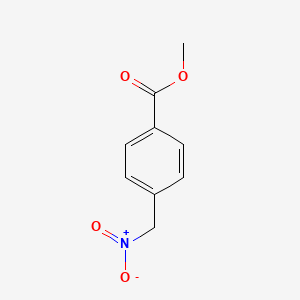
![7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide hydrochloride](/img/structure/B13606828.png)
